Product packaging for 2-Methyl-2-adamantyl methacrylate(Cat. No.:CAS No. 177080-67-0)

2-Methyl-2-adamantyl methacrylate

Numéro de catalogue: B065372
Numéro CAS: 177080-67-0
Poids moléculaire: 234.33 g/mol
Clé InChI: FDYDISGSYGFRJM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

2-Methyl-2-adamantyl methacrylate is a high-value monomer specifically engineered for the development of advanced chemically amplified photoresists (CARs), which are critical for extreme ultraviolet (EUV) and deep-ultraviolet (DUV) lithography in semiconductor manufacturing. Its primary research value lies in the unique molecular structure combining the rigid, hydrophobic, and highly stable adamantane core with a polymerizable methacrylate group. This structure, when incorporated into polymer chains, imparts exceptional properties such as high etch resistance, necessary for transferring nanometer-scale patterns to underlying substrates, low optical absorption at 193nm, and enhanced adhesion. The mechanism of action involves the polymer's acid-labile protecting group; upon exposure to light and subsequent generation of a photoacid, the bulky 2-methyl-2-adamantyl group is cleaved in a post-exposure bake step. This deprotection reaction transforms the insoluble polymer matrix into a soluble one in alkaline developers, creating a high-resolution, positive-tone image. Researchers utilize this monomer to synthesize novel polymeric materials for next-generation lithography, pushing the boundaries of miniaturization in microelectronics. It is also investigated for creating highly stable polymeric scaffolds in materials science. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H22O2 B065372 2-Methyl-2-adamantyl methacrylate CAS No. 177080-67-0

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(2-methyl-2-adamantyl) 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O2/c1-9(2)14(16)17-15(3)12-5-10-4-11(7-12)8-13(15)6-10/h10-13H,1,4-8H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDYDISGSYGFRJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OC1(C2CC3CC(C2)CC1C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

181020-29-1
Record name 2-Propenoic acid, 2-methyl-, 2-methyltricyclo[3.3.1.13,7]dec-2-yl ester, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=181020-29-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID00431592
Record name 2-METHYL-2-ADAMANTYL METHACRYLATE
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Molecular Weight

234.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177080-67-0
Record name 2-Methyl-2-adamantyl methacrylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=177080-67-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-METHYL-2-ADAMANTYL METHACRYLATE
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methacryloyloxy-2-methyladamantane
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URL https://echa.europa.eu/information-on-chemicals
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Synthetic Methodologies and Chemical Transformations of 2 Methyl 2 Adamantyl Methacrylate

Optimized Synthetic Routes and Reaction Yield Improvement Strategies

The efficient synthesis of 2-methyl-2-adamantyl methacrylate (B99206) is crucial for its application in polymer chemistry. Research has focused on optimizing reaction conditions to maximize yields and purity, which are critical for producing high-quality polymers.

Esterification of 2-Methyl-2-adamantanol (B56294) with Methacrylic Acid

Direct esterification of 2-methyl-2-adamantanol with methacrylic acid is a primary method for synthesizing MAdMA. This reaction is typically catalyzed by a strong acid and involves the removal of water to drive the equilibrium towards the product.

Strong acids like p-toluenesulfonic acid (TsOH) and sulfuric acid (H₂SO₄) are effective catalysts for the esterification of methacrylic acid. google.com The acid protonates the carbonyl oxygen of methacrylic acid, which increases the electrophilicity of the carbonyl carbon and facilitates a nucleophilic attack by the hydroxyl group of 2-methyl-2-adamantanol. This process leads to the formation of the ester and a water molecule as a byproduct. Homogeneous acid catalysts are commonly used in industrial processes due to their high effectiveness. ajgreenchem.comresearchgate.net

For instance, a continuous esterification process can be employed where methacrylic acid and an alcohol are introduced into a sump phase containing methacrylic acid and a sulfonic acid catalyst. The resulting ester is then removed as an azeotropic mixture with water. google.com In one example, heating a mixture of methacrylic acid and p-toluenesulfonic acid, followed by the continuous addition of methacrylic acid and methanol (B129727), yielded methyl methacrylate. google.com

Table 1: Acid Catalysts in Esterification

Catalyst Role Example Reaction
p-Toluenesulfonic Acid (TsOH) Strong acid catalyst, soluble in organic solvents. wikipedia.org Acetalization, Fischer-Speier esterification, transesterification. wikipedia.org

This table summarizes the roles of common acid catalysts in the esterification process.

Reaction of 2-Methyl-2-adamantanol with Methacryloyl Chloride

An alternative and common method for synthesizing 2-methyl-2-adamantyl methacrylate involves the reaction of 2-methyl-2-adamantanol with methacryloyl chloride. google.comresearchgate.net This method is often preferred as it avoids the production of water, thus eliminating the need for its removal to drive the reaction forward. The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. researchgate.net

Research has shown that the combination of pyridine as both a solvent and a base, along with 1,4-diazabicyclo[2.2.2]octane (DABCO) as a base, allows for the reproducible synthesis of the desired product in good yields. researchgate.net However, a drawback of this method is the use of the more expensive and difficult-to-handle methacryloyl chloride, which can also generate byproducts that are challenging to remove. google.com

A related approach involves reacting 2-methyl-2-adamantanol or its magnesium halide salt with methacrylic acid anhydride (B1165640). google.com This method can produce high-purity 2-methyl-2-adamantyl (meth)acrylate, which is particularly suitable as a monomer for photoresist resins. google.com For industrial-scale production, a cost-effective method involves synthesizing the magnesium halide salt of 2-methyl-2-adamantanol from 2-adamantanone (B1666556) and methylmagnesium chloride, and then reacting it with methacrylic anhydride without isolating the intermediate salt. google.comgoogle.com

Transesterification of Methyl Methacrylate with 2-Methyl-2-adamantanol

Transesterification offers another synthetic route to this compound, using methyl methacrylate as the acyl donor. This method is particularly advantageous as it avoids the use of free methacrylic acid, which is prone to polymerization. The reaction is typically performed under reduced pressure to facilitate the removal of the methanol byproduct, thereby shifting the equilibrium towards the formation of the desired ester.

Alkaline catalysts are commonly employed in the transesterification of methyl methacrylate. Sodium methoxide (B1231860) (NaOMe) and titanium(IV) isopropoxide are examples of catalysts used for this purpose. The reaction is generally carried out at elevated temperatures, typically between 60–80°C. Recent studies have also highlighted the use of bulky magnesium(II) and sodium(I) aryloxides as highly effective and chemoselective catalysts for the transesterification of methyl (meth)acrylates under mild conditions. nih.gov

Table 2: Comparison of Synthetic Routes for this compound

Synthetic Route Reactants Catalyst/Conditions Advantages Disadvantages
Esterification 2-Methyl-2-adamantanol, Methacrylic Acid p-Toluenesulfonic Acid or Sulfuric Acid, Azeotropic water removal ajgreenchem.com Direct route Equilibrium reaction requiring water removal, potential for side reactions
Acyl Chloride Reaction 2-Methyl-2-adamantanol, Methacryloyl Chloride Pyridine or other base researchgate.net High yield, no water byproduct Expensive and hazardous reagent (methacryloyl chloride) google.com

This table provides a comparative overview of the primary synthetic methodologies for this compound.

Green Synthesis Approaches

Green chemistry principles aim to reduce the environmental impact of chemical processes. For this compound, this involves exploring enzymatic catalysts, alternative energy sources like visible light, and aqueous reaction media to minimize hazardous waste and energy consumption.

Enzymatic catalysis represents a significant advancement in green synthesis, offering high selectivity and mild reaction conditions. Lipases, particularly Lipase B from Candida antarctica (CALB), are highly effective biocatalysts for esterification reactions. CALB is noted for its broad substrate spectrum and stability in organic solvents, making it suitable for synthesizing specialty esters like this compound.

The process typically involves the direct esterification of 2-methyl-2-adamantanol with an acrylic acid derivative. To enhance stability, reusability, and activity, the enzyme is often immobilized on a solid support. Supports like poly(methyl methacrylate) (PMMA) have been shown to provide an activating surface for CALB, leading to higher specific activity than the enzyme in its free form. The reaction is performed in an organic solvent, such as hexane (B92381) or heptane, under continuous mixing at moderate temperatures, often around 40-70°C. This method avoids the harsh acids and high temperatures of traditional Fischer esterification, reducing byproduct formation and energy costs.

Table 1: Representative Conditions for Enzymatic Esterification

ParameterConditionRationale
Biocatalyst Immobilized Candida antarctica Lipase B (CALB)High stability, activity, and reusability in organic media.
Substrates 2-Methyl-2-adamantanol & Methacrylic Acid/EsterDirect precursors to the target molecule.
Solvent Non-polar organic (e.g., Heptane, Hexane)Solubilizes substrates and facilitates product recovery.
Temperature 40 - 70°COptimizes enzyme activity while minimizing thermal degradation.
Reaction Time Varies (e.g., 24 hours)Driven by enzyme concentration and desired conversion rate.

Photoredox catalysis, utilizing visible light to drive chemical reactions, is an emerging green technology. Iridium complexes, such as Tris(2-phenylpyridinato)iridium(III) or Ir(ppy)₃, can act as potent photoredox catalysts. This methodology offers a significant reduction in energy consumption compared to thermally driven processes.

In this approach, the iridium complex absorbs visible light, initiating an electron transfer process that facilitates the esterification reaction. A key advantage is the substantial decrease in reaction time, often to just 2-4 hours, which increases throughput and further lowers energy use. This method circumvents the need for aggressive chemical catalysts and the high temperatures associated with conventional synthesis, aligning with the principles of green chemistry by providing a more energy-efficient and rapid pathway to the desired product.

While water is commonly used for washing and in certain purification techniques like recrystallization from mixed solvents, dedicated water-phase synthesis methods for a highly non-polar molecule like this compound are not widely established. The low aqueous solubility of the adamantane-containing starting material, 2-methyl-2-adamantanol, presents a significant challenge for synthesis in a purely aqueous medium. Research in this area continues to seek solutions, such as the use of surfactants or phase-transfer catalysts, to enable reactions in aqueous environments, but such applications for this specific compound are not yet prevalent.

Purification and Isolation Techniques for this compound

After synthesis, the crude product must be purified to remove unreacted starting materials, catalysts, and byproducts. The required purity is exceptionally high for its primary application in photoresists, as impurities can negatively impact the lithographic performance. Common purification techniques include fractional distillation and column chromatography.

Fractional distillation is a technique used to separate liquid mixtures based on differences in their boiling points. For this compound, this method can be employed to remove lighter impurities (e.g., solvents, unreacted methacrylic acid) and heavier byproducts. The process is conducted under reduced pressure (vacuum distillation) to lower the boiling point of the compound, thereby preventing thermal degradation or premature polymerization, which methacrylate monomers are prone to. In some processes, thin-film distillation is used to minimize the thermal history of the product. However, the presence of azeotropic mixtures, for

Challenges in Synthesis and Mitigation Strategies

The synthesis of this compound is not without its difficulties. The inherent reactivity of the methacrylate group and the specific conditions required for its formation present challenges that must be actively managed to ensure high purity and yield.

A significant challenge in the synthesis and storage of this compound is its propensity for premature polymerization, leading to the formation of oligomers and polymers. This reduces the yield of the desired monomer and can introduce impurities that are difficult to remove.

To counteract this, inhibitors are commonly added. 4-Methoxyphenol (MEHQ) is a frequently used inhibitor, typically in concentrations ranging from 200 to 500 ppm. MEHQ functions by scavenging free radicals, which are the initiators of polymerization. This effectively halts the polymerization chain reaction before it can significantly propagate.

In addition to chemical inhibition, physical storage conditions play a crucial role. Storing the monomer at low temperatures, specifically at or below 4°C, significantly reduces the rate of spontaneous polymerization. This is often done under an inert atmosphere, such as nitrogen, to further prevent the initiation of polymerization by atmospheric oxygen.

Table 1: Mitigation Strategies for Oligomerization of this compound

StrategyMethodTypical Conditions/ConcentrationMechanism of Action
Chemical Inhibition Addition of Inhibitors4-Methoxyphenol (MEHQ) at 200–500 ppm Scavenges free radicals, terminating polymerization chains.
Physical Control Low-Temperature Storage≤4°C under a nitrogen atmosphere Reduces the kinetic rate of spontaneous polymerization.

This compound exhibits sensitivity to moisture due to the potential for hydrolysis of its ester bond. The presence of water can lead to the reverse reaction of esterification, breaking down the monomer into 2-methyl-2-adamantanol and methacrylic acid. This not only decreases the purity of the final product but can also affect the performance of the monomer in subsequent applications.

To mitigate this, synthesis and handling are conducted under anhydrous conditions. This involves the rigorous drying of all reactants and solvents before use and carrying out the reaction under an inert atmosphere, such as nitrogen or argon, to exclude atmospheric moisture. These precautions are essential to drive the esterification equilibrium towards the product and maintain the integrity of the monomer.

Chemical Reaction Mechanisms of this compound

The chemical reactivity of this compound is fundamental to its utility in polymer science and materials chemistry. Its reactions are primarily centered around the methacrylate functional group and the bulky adamantyl moiety.

The most significant chemical transformation of this compound is its polymerization to form high-molecular-weight polymers. The bulky adamantyl group imparts desirable properties to the resulting polymer, such as high thermal stability and etch resistance, which are critical for photoresist applications. Several polymerization mechanisms can be employed:

Free Radical Polymerization: This is a common and rapid method for producing high-molecular-weight polymers from this compound. The polymerization is initiated by free radical initiators, which can be generated thermally or photochemically.

Anionic Polymerization: This technique can be used to synthesize polymers with well-defined structures and functionalities. It involves the use of an anionic initiator to start the polymerization process.

Photopolymerization: This method utilizes light to initiate polymerization, making it suitable for applications like coatings and adhesives where curing is required.

The rigid and bulky nature of the adamantyl group can influence the polymerization kinetics.

This compound can be synthesized through esterification reactions. A common method involves the reaction of 2-methyl-2-adamantanol with methacryloyl chloride. google.com Another route is the transesterification of methyl methacrylate with 2-methyl-2-adamantanol. In this reaction, the hydroxyl group of the alcohol attacks the carbonyl carbon of the methyl methacrylate, leading to the formation of the desired adamantyl ester and methanol as a byproduct. This reaction is typically catalyzed by an acid or a base.

The compound itself can also undergo further esterification reactions if other reactive sites are present, though the primary reactivity is associated with the methacrylate group's double bond during polymerization.

Polymers derived from this compound can exhibit self-assembly properties. The rigid and bulky adamantyl groups can drive the organization of polymer chains into ordered structures. This ability to self-assemble is a key feature of supramolecular chemistry and can be exploited to create nanostructured materials with unique optical or electronic properties. The interactions between the adamantyl groups, though non-covalent, can be strong enough to induce phase separation in block copolymers, leading to the formation of well-defined morphologies such as lamellae, cylinders, or spheres on the nanoscale. rsc.org

Advanced Applications of Poly 2 Methyl 2 Adamantyl Methacrylate and Its Copolymers

Photoresist Materials for Advanced Lithography

Photoresists are light-sensitive materials used to form patterned coatings on surfaces. In the fabrication of integrated circuits, this process, known as photolithography, is used to create the intricate patterns of transistors and wires that make up a microchip. Chemically amplified resists, a class of photoresists that includes those based on PMAdMA, are critical for achieving the high resolution required in modern semiconductor manufacturing. researchgate.net These resists typically consist of a polymer matrix, a photoacid generator (PAG), and a solvent. Upon exposure to light of a specific wavelength, the PAG generates a strong acid. During a subsequent heating step, this acid catalyzes a chemical reaction in the polymer matrix, changing its solubility in a developer solution. google.com

PMAdMA and its copolymers are particularly well-suited for this process due to a combination of properties imparted by the 2-methyl-2-adamantyl group. These polymers are often used in photoresist formulations designed for deep ultraviolet (DUV) lithography, especially at the 193 nm wavelength produced by Argon Fluoride (B91410) (ArF) excimer lasers. fujitsu.comsinocurechem.com

The drive towards smaller and more powerful microchips has necessitated the use of shorter wavelengths of light in lithography to achieve finer feature sizes. fujitsu.com ArF excimer laser lithography, operating at a wavelength of 193 nm, is a cornerstone of modern semiconductor manufacturing. fujitsu.comnih.gov Traditional photoresist materials, such as those based on phenolic resins used for older lithography technologies (e.g., 248 nm KrF lithography), are too opaque at 193 nm. fujitsu.com This led to the development of new polymer platforms, with (meth)acrylate-based polymers emerging as a leading solution due to their high transparency at this wavelength. fujitsu.comnih.gov

During the fabrication of a microchip, after the photoresist has been patterned, it must serve as a protective mask while the underlying material is etched. The ability of the photoresist to withstand this etching process is known as etch resistance. Polymers with a high carbon-to-hydrogen ratio generally exhibit better etch resistance. The bulky, cage-like adamantyl structure of MAdMA is rich in carbon and contributes significantly to the etch resistance of the photoresist polymer. fujitsu.com This property is crucial for ensuring that the pattern created in the resist is faithfully transferred to the substrate below. The incorporation of these bulky alicyclic groups into the methacrylate (B99206) polymer backbone enhances the material's durability against the harsh plasma etching environments used in semiconductor manufacturing. nih.gov

Table 1: Contribution of Monomer Units in a Typical ArF Photoresist Terpolymer
Monomer UnitKey FunctionContribution to Photoresist Performance
2-Methyl-2-adamantyl methacrylate (MAdMA)Acid-cleavable group, Etch resistanceProvides the chemical switch for patterning and durability during etching processes. google.comfujitsu.comchemicalbook.comresearchgate.net
γ-Butyrolactone methacrylate (GBLMA)Developer solubility, Substrate adhesionInfluences the dissolution rate in the developer and ensures the resist adheres well to the silicon wafer. chemicalbook.com
3-Hydroxy-1-adamantyl methacrylate (HAMA)Polarity, SolubilityEnhances the overall solubility and stability of the polymer in the photoresist formulation. chemicalbook.com

The 2-methyl-2-adamantyl group is not only important for etch resistance but is also a key component of the chemical amplification mechanism. It functions as an "acid-labile" or "acid-cleavable" protecting group. google.comfujitsu.com In the unexposed regions of the photoresist, this bulky, nonpolar group makes the polymer insoluble in the aqueous alkaline developer solution.

Upon exposure to 193 nm light, the photoacid generator (PAG) releases a strong acid. google.com During the post-exposure bake (PEB) step, this acid catalyzes the cleavage of the ester linkage connecting the 2-methyl-2-adamantyl group to the polymer backbone. google.comresearchgate.net This reaction removes the protecting group, converting the nonpolar methacrylate ester into a polar carboxylic acid group. This change in polarity makes the exposed regions of the photoresist soluble in the developer. researchgate.net The developer then washes away these exposed areas, leaving behind a positive-tone image of the mask. This process is the basis for patterning the intricate features of an integrated circuit. google.com

The resolution of a photoresist refers to the smallest feature size that can be reliably printed. Line edge roughness (LER) and line width roughness (LWR) are measures of the small, unwanted variations along the edges of the printed features. Low LER and LWR are critical for the performance of modern microelectronic devices.

The chemical structure of the photoresist polymer plays a significant role in determining these critical parameters. The use of this compound has been shown to contribute to high resolution. fujitsu.comgoogle.com However, the deprotection reaction and the subsequent diffusion of the generated acid and byproducts can also influence LER. researchgate.net The shape and profile of the deprotection front at the edge of an exposed feature are thought to be determining factors for LER. nist.gov Research has shown that impurities in the MAdMA monomer can be detrimental to the resolution performance of the photoresist, as they can lead to unwanted dissolution in the unexposed areas. google.com Therefore, high-purity MAdMA is essential for achieving the best lithographic results. google.com

The dissolution behavior of the polymer in the developer solution is a complex process that is critical for pattern formation. The incorporation of adamantyl groups can be used to control the solubility of the polymer in the developer. nih.govmdpi.comnih.gov By balancing the hydrophobic nature of the adamantyl groups with hydrophilic groups in the copolymer, the dissolution contrast between exposed and unexposed regions can be optimized. nih.govmdpi.comresearchgate.net Studies have shown that polymers with a higher proportion of hydrophobic groups, such as those contributed by adamantyl methacrylate, can effectively control solubility in the developer, which is particularly important for negative-tone development processes where the unexposed regions are removed. nih.govmdpi.comresearchgate.net

The photoacid generator (PAG) is a crucial component of a chemically amplified photoresist formulation. The choice of PAG can influence the performance of the resist, including its sensitivity and resolution. The PAG must be compatible with the polymer system and efficiently generate acid upon exposure to 193 nm light. Triphenylsulfonium salts are a common type of PAG used in these formulations. nist.gov

The interaction between the PAG and the PMAdMA-based polymer is critical. The acid generated by the PAG must be able to efficiently diffuse through the polymer matrix during the post-exposure bake to catalyze the deprotection reaction. nist.gov The size of the photoacid generated can affect the diffusion length and the sharpness of the deprotection profile, which in turn impacts the resolution and LER of the final pattern. nist.gov Therefore, the formulation of the photoresist involves careful optimization of the polymer structure, the PAG, and other additives to achieve the desired lithographic performance. nih.gov

Table 2: Research Findings on the Impact of MAdMA in ArF Photoresists
PropertyResearch FindingReference
Etch ResistanceThe bulky, carbon-rich adamantyl group significantly enhances the polymer's resistance to plasma etching. fujitsu.comnih.gov
ResolutionCopolymers containing MAdMA have demonstrated the ability to achieve high resolution, with feature sizes below 100 nm. fujitsu.com
LER/LWRThe deprotection profile at the line edge, influenced by the adamantyl group's cleavage, is a key factor in determining line edge roughness. researchgate.netnist.gov
SensitivityMAdMA is particularly sensitive to 193 nm light, contributing to the overall sensitivity of the photoresist. chemicalbook.com
Dissolution ControlThe hydrophobic adamantyl group helps to control the dissolution rate of the polymer in the developer, enabling sharp pattern definition. nih.govmdpi.comresearchgate.net

ArF Excimer Laser (193 nm) Lithography

High-Performance Polymer Materials

The unique structural characteristics of the this compound monomer translate into polymers with superior performance attributes, making them suitable for a range of demanding applications beyond lithography.

The incorporation of the rigid and bulky adamantyl group into the polymer backbone significantly enhances its thermal stability. Polymers containing adamantyl substituents exhibit higher glass transition temperatures (Tg) and decomposition temperatures compared to their non-adamantyl counterparts like poly(methyl methacrylate) (PMMA). researchgate.net For instance, studies have shown that adamantyl-substituted polymers have extremely high glass transition temperatures. researchgate.net This increased thermal stability is a direct result of the rigid adamantane (B196018) structure, which restricts the thermal motion of the polymer chains. researchgate.net

The mechanical strength of polymers is also improved by the presence of the adamantyl group. The rigid, three-dimensional structure of adamantane contributes to a stiffer polymer chain, leading to materials with higher modulus and hardness. This makes pMAdMA and its copolymers suitable for applications requiring robust and durable materials.

Table 1: Thermal Properties of Adamantyl-Containing Polymers

Polymer Glass Transition Temperature (Tg) Decomposition Temperature (5% weight loss)
Poly(1-adamantylmethyl methacrylate) 201°C researchgate.net ~25°C higher than PMMA researchgate.net
Poly(p-(1-adamantyl)phenyl methacrylate) 253°C researchgate.net -
Poly(2-adamantyl methacrylate) - ~55°C higher than PMMA researchgate.net

Note: Data is compiled from various sources and may vary depending on the specific synthesis and characterization methods.

The chemical resistance of a polymer is its ability to withstand degradation when exposed to various chemicals. The bulky adamantyl group in pMAdMA can provide a protective effect, enhancing the polymer's resistance to certain chemical environments. While PMMA is generally considered to have good chemical resistance to many substances, it can be susceptible to attack by certain solvents and strong acids. acrypet.com The introduction of the adamantyl group can improve this resistance due to its stable, non-reactive hydrocarbon structure.

Polymers derived from this compound exhibit excellent optical properties, including high transparency and the ability to modulate the refractive index. The adamantane structure contributes to a high degree of transparency, particularly in the UV-visible region, with transmittance values often exceeding 95%. researchgate.netresearchgate.net This makes these materials suitable for applications such as optical lenses and fibers where clarity is paramount.

The refractive index of a polymer is a critical property for optical applications. The incorporation of the bulky adamantyl group can increase the refractive index of methacrylate polymers. researchgate.net For example, adamantane-containing methacrylate polymers have been reported to have refractive indexes in the range of 1.51–1.52, which is higher than that of PMMA (typically around 1.49). researchgate.netrefractiveindex.info This ability to tune the refractive index by copolymerizing with other monomers makes these materials versatile for the design of advanced optical components.

Table 2: Optical Properties of Adamantyl-Containing Methacrylate Polymers

Property Value Reference
Transparency (UV-visible region) >95% researchgate.netresearchgate.net
Refractive Index 1.51–1.52 researchgate.net
Refractive Index of PMMA ~1.49 refractiveindex.info

Optical Materials: Transparency and Refractive Index Modulation

Design of High Refractive Index Polymers through Structure-Property Relationships

The development of high refractive index polymers (HRIPs) is crucial for applications in optoelectronics, such as in organic light-emitting diodes (OLEDs), image sensors, and optical waveguides. elsevierpure.comnih.gov The refractive index (RI) of a polymer is intrinsically linked to its chemical structure. The incorporation of the this compound monomer into polymer chains is a strategic approach to manipulate the refractive index.

The bulky adamantyl group contributes to a higher refractive index compared to polymers with simple alkyl side chains, like poly(methyl methacrylate) (PMMA). researchgate.netresearchgate.net This is attributed to the high carbon-to-hydrogen ratio and the compact, cage-like structure of the adamantane moiety, which increases the molar refraction of the polymer. researchgate.net Research has shown that introducing adamantyl groups into a methacrylate polymer can significantly enhance the refractive index while maintaining high transparency in the visible region. researchgate.netresearchgate.net

For instance, copolymers of 1-adamantyl methacrylate (AdMA) and methyl methacrylate (MMA) exhibit refractive indices in the range of 1.51–1.52, which is higher than that of pure PMMA. researchgate.net Furthermore, a study involving the copolymerization of MMA with 1-adamantyl methacrylate (AdMA) and 1-acryloyloxy-3-hydroxyadamantane (HAdMA) demonstrated that the introduced hydroxyadamantyl group not only significantly enhanced the refractive index but also maintained the high transparency and low dispersion of PMMA. researchgate.net

A systematic approach to designing HRIPs involves understanding the structure-property relationships. Key parameters for these polymers can be predicted based on the properties of the high refractive index group and the polymer backbone. uni-marburg.deresearchgate.net For example, a study on the polymerization of this compound with sulfur resulted in polymers with a refractive index as high as 1.62, while maintaining over 90% transmittance in the visible region. nih.gov The homopolymer of this compound (PMAMA) itself has a refractive index of 1.49 at 632.8 nm. nih.gov When copolymerized with sulfur, the refractive index increases with the sulfur content. nih.gov

Interactive Data Table: Refractive Index of Poly(this compound) and Related Polymers

Polymer/CopolymerMonomer(s)Refractive Index (n)Wavelength (nm)
P(AdMA-co-MMA)1-adamantyl methacrylate, methyl methacrylate1.51-1.52Not Specified
PMAMAThis compound1.49632.8
P(MAMA-co-S)This compound, Sulfurup to 1.62632.8

This ability to tune the refractive index through copolymerization makes poly(this compound) a valuable component in the design of advanced optical materials.

Self-Assembly and Supramolecular Materials

The principles of self-assembly and supramolecular chemistry, which involve non-covalent interactions to create well-organized structures, are being applied to develop advanced materials with dynamic and responsive properties. researchgate.net Poly(this compound) can be a key component in the construction of such materials.

The adamantane group is known for its ability to form strong host-guest complexes with cyclodextrins. This interaction can be exploited to construct supramolecular composite surfaces. By functionalizing a surface with cyclodextrin (B1172386) molecules, a polymer chain containing adamantyl groups, such as poly(this compound), can be anchored to the surface through host-guest interactions. This creates a non-covalent polymer brush layer.

This method allows for the reversible attachment and detachment of the polymer chains by introducing a competitive guest molecule or changing environmental conditions like temperature or pH. This "on-demand" surface modification is a hallmark of supramolecular chemistry and has potential applications in areas like smart coatings, sensors, and biomedical devices where dynamic surface properties are desired.

Biomedical Materials

The unique properties of adamantane-containing polymers also make them attractive for biomedical applications. The biocompatibility and potential for antimicrobial activity are key areas of investigation.

Polymers derived from this compound have been investigated for their antimicrobial properties. Research has indicated that certain formulations of these polymers show activity against Gram-positive bacteria, demonstrating moderate effectiveness in inhibiting bacterial growth. The mechanism of action is believed to be related to the interaction of the polymer with bacterial cell membranes, where the bulky adamantyl group may play a role in disrupting the membrane structure.

In a broader context, modifying polymeric materials like poly(2-hydroxyethyl methacrylate) with antimicrobial agents has been shown to impart high antimicrobial properties against various microorganisms. nih.gov This suggests a promising strategy for developing new biomedical materials where infection control is critical.

For any material to be used in biomedical applications, a thorough assessment of its biocompatibility is essential. Studies on the biocompatibility of intraocular lenses made from different materials, including poly(methyl methacrylate) (PMMA), have shown that while all materials elicit a mild foreign-body response, some materials are associated with lower cellular reactions. nih.gov

While specific biocompatibility data for poly(this compound) is not extensively detailed in the provided search results, the general class of methacrylate polymers has been widely studied. For instance, composite scaffolds of PMMA and mesoporous bioactive glass have been evaluated for in-vitro biocompatibility, showing that certain compositions can support higher cell viability than control cells. mdpi.com The introduction of the adamantyl group is expected to influence the surface properties and, consequently, the biological response to the polymer. Further biocompatibility assessments, such as cytotoxicity assays and in vivo studies, would be necessary to fully establish the suitability of poly(this compound) for specific biomedical applications.

Structure Property Relationships and Computational Studies

Influence of Adamantyl Moiety on Polymer Properties

The adamantyl group, a bulky and rigid cage-like hydrocarbon, serves as a pivotal component in tailoring the performance of methacrylate-based polymers for advanced applications. researchgate.netresearchgate.net Its presence in the polymer side chain introduces significant steric hindrance, which fundamentally alters the material's physical and chemical behavior. researchgate.net

The adamantane (B196018) moiety possesses a unique, highly symmetric, and rigid diamondoid structure. researchgate.net When incorporated as a pendant group in a polymer, this rigid structure physically restricts the rotational and translational motion of the polymer main chains. researchgate.netresearchgate.net This limitation of movement at the molecular level is a direct cause of several enhanced material properties, including improved mechanical strength and thermal stability. researchgate.netresearchgate.net The bulky nature of the adamantyl group also increases the polymer's free volume, which can influence properties like solubility and gas permeability. researchgate.net Polymers containing adamantane often exhibit higher transparency compared to standard polymers like poly(methyl methacrylate) (PMMA), a characteristic attributed to the specific molecular structure of adamantane. researchgate.net

A significant consequence of the restricted chain mobility imparted by the adamantyl group is a substantial increase in the glass transition temperature (Tg) of the polymer. rsc.orgrsc.org The Tg is the temperature at which a polymer transitions from a hard, glassy state to a softer, rubbery state. A higher Tg indicates that the material can withstand higher operating temperatures without losing its structural integrity.

For instance, introducing an adamantyl group into a polystyrene-block-poly(methyl methacrylate) (PS-b-PMMA) copolymer has been shown to increase the Tg. rsc.orgrsc.org Homopolymers of adamantyl methacrylates also exhibit remarkably high Tg values. The homopolymer of 1-adamantylmethyl methacrylate (B99206), a related compound, has a Tg of 201 °C, while the homopolymer of 4-(1-adamantyl)phenyl methacrylate reaches a Tg of 253 °C. acs.org This demonstrates the potent effect of the adamantyl cage in creating thermally stable materials. researchgate.netrsc.org Studies have shown that the degradation temperatures of polymers with adamantane side chains can be 25°C to 55°C higher than that of PMMA. researchgate.net

Table 1: Glass Transition Temperatures (Tg) of Adamantane-Containing Polymers

Polymer/MonomerGlass Transition Temperature (Tg)
1-adamantylmethyl methacrylate (AdMMA) Homopolymer201 °C acs.org
4-(1-adamantyl)phenyl methacrylate (AdPMA) Homopolymer253 °C acs.org

This table illustrates the high glass transition temperatures achieved by incorporating adamantyl moieties into methacrylate polymers.

In the fabrication of microelectronics, particularly for photolithography at deep UV wavelengths (e.g., 193 nm ArF lithography), polymers with high etch resistance are crucial. researchgate.net The adamantyl group has a high carbon-to-hydrogen ratio, which provides excellent resistance to plasma etching processes used to transfer patterns onto a substrate. researchgate.net Research has demonstrated that installing adamantyl groups onto a polystyrene (PS) block can enhance its etching resistance by up to 2.0 times compared to unmodified PS and 7.7 times compared to PMMA. rsc.org

Furthermore, the 2-methyl-2-adamantyl ester group is designed to be acid-labile. In chemically amplified photoresists, an acid catalyst is generated upon exposure to light. This acid then cleaves the bulky adamantyl group from the polymer backbone during a post-exposure bake step. This cleavage dramatically changes the solubility of the polymer in a developer solution, allowing for the creation of high-resolution patterns. The bulky nature of the leaving group facilitates this solubility switch, making it a key component in advanced photoresist platforms. acs.org

Block copolymers (BCPs) are known for their ability to self-assemble into ordered nanostructures (e.g., lamellae, cylinders, gyroids). The morphology and size of these structures are governed by the molecular weight of the blocks and the Flory-Huggins interaction parameter (χ), which quantifies the incompatibility between the different polymer blocks.

Incorporating adamantyl groups into one block of a BCP, such as the PS block of PS-b-PMMA, significantly increases its molecular volume and hydrophobicity. rsc.orgrsc.org This modification enhances the incompatibility (increases the χ value) between the PS and PMMA blocks. rsc.org As a result, microphase separation can be induced even in low-molecular-weight BCPs that would not typically form ordered structures. rsc.orgrsc.org This strategy has enabled the creation of well-ordered structures with domain spacings as small as 16 nm, which is below the typical lower limit of ~20 nm for conventional PS-b-PMMA. rsc.orgrsc.org By controlling the degree of adamantyl functionalization, the volume fraction of the blocks can be tuned, leading to predictable shifts in the self-assembled morphology from lamellar to gyroid and then to cylindrical structures. rsc.org

Table 2: Effect of Adamantyl Installation on PS-b-PMMA Morphology

SystemKey ModificationResulting MorphologyDomain Spacing
Low-MW PS-b-PMMANone (pristine)DisorderedN/A rsc.org
Low-MW PS-b-PMMAAdamantyl group installed on PS blockLamellar, Gyroid, Cylindrical rsc.orgrsc.org~16 nm rsc.orgrsc.org

This table summarizes the significant impact of adamantyl functionalization on the self-assembly of block copolymers, enabling smaller and more diverse nanostructures.

Quantitative Structure-Property Relationship (QSPR) Modeling

QSPR modeling is a computational technique used to develop mathematical models that correlate the chemical structure of a molecule with its physical properties. nih.govnih.gov These models use theoretical molecular descriptors, calculated from the structure of a monomer unit, to predict the properties of the resulting polymer, saving significant time and resources compared to experimental synthesis and characterization. nih.gov

The refractive index (RI) is a critical property for optical materials, including those used in lithography. QSPR models have been successfully developed to predict the RI of a diverse set of over 200 organic polymers with a high degree of accuracy. nih.govnih.gov These models are built using partial least squares (PLS) regression and validated through multiple strategies to ensure their robustness and predictive power. nih.gov

For example, models have been developed using 2D descriptors that can accurately predict the RI of polymers based solely on their monomer structures. nih.govnih.gov Although these studies encompass a wide variety of polymers, the principles and developed models are applicable for predicting the properties of polymers containing 2-Methyl-2-adamantyl methacrylate. nih.gov The success of these models, with high correlation coefficients (R²) often exceeding 0.92, demonstrates the capability of computational methods to guide the design of new polymers with targeted optical properties. nih.gov

Table 3: Performance of Representative QSPR Models for Polymer Refractive Index

StudyNumber of PolymersMethodCorrelation Coefficient (R²)
Bicerano18310-descriptor model0.954 nih.gov
Katritzky et al.955-descriptor model0.940 nih.gov
Xu et al.1214-descriptor model0.929 nih.gov
Yu et al.Not specifiedDFT-based model0.926 nih.gov

This table highlights the high predictive accuracy of various QSPR models in determining the refractive index of polymers from their structural features.

Use in Rational Material Design and Screening

The compound this compound (MAdMA) is a significant monomer in the field of advanced polymers, particularly for its application in photoresists used in semiconductor lithography. spie.orgresearchgate.net Its selection for these high-performance applications is a direct result of rational material design, a process where molecular structures are deliberately engineered and screened to achieve specific performance characteristics. Computational chemistry plays a vital role in this process, enabling the in silico (computer-based) prediction and screening of material properties before costly and time-consuming synthesis is undertaken. researchgate.netspie.org

The bulky, rigid, and three-dimensional adamantyl group is the key structural feature of MAdMA that imparts desirable properties to polymers, such as high thermal stability and dry-etching resistance. researchgate.net The methyl group at the 2-position, along with the ester linkage, provides an acid-cleavable site, which is fundamental to the function of chemically amplified photoresists. In the rational design of photoresists for 193 nm and 157 nm lithography, computational screening is employed to evaluate potential monomers. This involves modeling how structural modifications to monomers like MAdMA would affect key performance metrics such as optical transparency at the target wavelength, dissolution behavior in developers, and resistance to plasma etching. spie.orgresearchgate.net For instance, terpolymers incorporating MAdMA are developed where the ratio of different monomers is systematically varied to fine-tune properties like the polymer's solubility parameter and dissolution rate, which can be computationally modeled and correlated with experimental results. spie.org

Interactive Table: Key Properties of MAdMA for Material Design

Instructions:
PropertySignificance
Bulky Adamantyl Group Imparts high thermal stability and resistance to plasma etching, crucial for maintaining pattern fidelity during semiconductor manufacturing. researchgate.net
Acid-Cleavable Ester Linkage Enables the polarity switch mechanism in chemically amplified photoresists, allowing for the creation of high-resolution patterns upon exposure to acid. spie.org
High Transparency Copolymers containing MAdMA can be designed for high transparency at specific lithographic wavelengths (e.g., 193 nm), a property that can be predicted using computational methods. researchgate.neticp.ac.ru
Tunable Copolymerization MAdMA can be copolymerized with various other monomers to precisely control the final properties of the resist, such as dissolution rates and adhesion. spie.orgspie.org

Computational Chemistry Approaches

Computational chemistry provides a powerful lens for understanding the behavior of this compound from the molecular to the material level. These theoretical methods allow researchers to predict structures, reaction energetics, and bulk properties, thereby guiding the synthesis and application of MAdMA-based polymers. ineosopen.orgmdpi-res.com Approaches range from quantum mechanical calculations on individual molecules to molecular dynamics simulations of large polymer chains.

Density Functional Theory (DFT) for Reaction Mechanisms and Molecular Structures

Density Functional Theory (DFT) is a quantum mechanical modeling method used extensively to investigate the electronic structure and geometry of molecules. For this compound, DFT calculations can predict its three-dimensional structure, bond lengths, angles, and vibrational frequencies. This information is foundational for understanding the molecule's stability and the reactivity of its functional groups—the methacrylate double bond and the acid-labile tertiary ester.

Furthermore, DFT is applied to elucidate reaction mechanisms at the atomic level. For example, it can be used to model the acid-catalyzed cleavage of the adamantyl group, a critical step in the imaging process of photoresists. By calculating the energy of transition states and intermediates, researchers can understand the reaction pathway and the factors influencing its efficiency. A specialized application, Time-Dependent Density Functional Theory (TD-DFT), is particularly valuable in photoresist design. TD-DFT is used to calculate the vacuum ultraviolet (VUV) photoabsorption spectra of molecules, enabling the in silico scouting of highly transparent materials for 157 nm lithography. spie.orgresearchgate.net

Table 1: Computed Properties of this compound

PropertyValueSource
Molecular FormulaC₁₅H₂₂O₂-
Molecular Weight234.33 g/mol -
IUPAC Name(2-methyl-2-adamantyl) 2-methylprop-2-enoate-

Quantum Chemistry Calculations for Polymerization Kinetics

The kinetics of polymerization—how fast monomers link together to form polymer chains—is a critical factor that determines the final molecular weight and structure of the material. Quantum chemistry calculations are employed to study the elementary steps of polymerization, including initiation, propagation, and termination. These calculations can determine the activation energies for different reaction pathways, providing insight into the reaction rates.

For methacrylates, including those with bulky side groups like MAdMA, quantum chemistry can be used to study how the adamantyl group sterically and electronically influences the reactivity of the double bond. For instance, computational models combining quantum chemistry with experimental data have been used to investigate the crosspropagation kinetics in the copolymerization of various methacrylates. researchgate.net These studies help in predicting reactivity ratios, which describe whether a growing polymer chain prefers to add a monomer of its own kind or a comonomer, a key to controlling copolymer composition. researchgate.net

Modeling of Chain Transfer and Propagation Reactions

In radical polymerization, the growth of a polymer chain (propagation) competes with reactions that stop its growth, such as chain transfer. The balance between these reactions is crucial for controlling the polymer's molecular weight and polydispersity, which in turn affect its material properties. Computational modeling is a key tool for understanding these competing reaction pathways.

For complex systems like the nitroxide-mediated polymerization (NMP) of methacrylates, kinetic models are developed to simulate the process. researchgate.net These models incorporate rate constants for propagation, termination, and the reversible capping of the growing chain by the nitroxide mediator. Studies have shown that for an accurate description of these systems, it is crucial to consider the "penultimate effect," where the monomer unit just behind the active chain end influences the rate of the next reaction. researchgate.net Computational models can quantify these subtle effects, leading to a better understanding and control over the polymerization of functional methacrylates like MAdMA. icp.ac.ruresearchgate.net

In Silico Studies of Material Performance

In silico studies are computational simulations designed to predict the end-use performance of materials. For polymers containing this compound, these studies are often focused on predicting their performance in lithography. Researchers can build computational models of copolymers containing MAdMA and other monomers, such as γ-butyrolactone methacrylate (GBLMA) or 3-hydroxy-1-adamantyl methacrylate (HAdMA), to investigate how polymer composition and structure affect material properties. spie.orgspie.org

One key performance metric is the photoresist sensitivity, which has been computationally and experimentally linked to the structure of the polymer chain's end groups. spie.org Another is the dissolution behavior of the polymer in an aqueous base developer after exposure and baking. It has been shown that even for terpolymers with the same average chemical composition, different polymerization conditions can lead to different monomer sequencing, which in turn affects the polymer's solubility parameter and dissolution rate—a phenomenon that can be explored through simulation. spie.org As mentioned previously, TD-DFT calculations are a prime example of in silico performance prediction, as they directly assess the transparency of a potential resist material at the operational wavelength. researchgate.net

Table 2: Impact of MAdMA on Polymer Properties for Lithography

Performance MetricRole of MAdMA and Computational InsightSource(s)
Etch Resistance The rigid adamantyl cage provides superior resistance to plasma etching compared to standard methacrylate polymers. researchgate.net
Transparency Copolymers containing MAdMA can be designed for low absorbance at 193 nm or 157 nm. TD-DFT is used to screen for optimal comonomers and structures. spie.orgresearchgate.net
Sensitivity & Dissolution The acid-cleavable nature of the MAdMA unit controls the polarity switch. The overall dissolution rate is a complex function of MAdMA content, comonomer type, and polymer microstructure, which can be modeled. spie.orgspie.org

Degradation Mechanisms and Stability of Polymers Derived from 2 Methyl 2 Adamantyl Methacrylate

Thermal Degradation Studies

The incorporation of the adamantyl moiety into the side chain of methacrylate (B99206) polymers is a well-established strategy to enhance thermal stability. This is attributed to the rigid and bulky nature of the adamantane (B196018) cage, which restricts the thermal motion of the polymer chains, thus increasing the energy required for decomposition. Polymers containing 2-methyl-2-adamantyl methacrylate generally exhibit high glass transition temperatures (Tg) and excellent thermal stability, making them suitable for applications requiring high-temperature processing. researchgate.netresearchgate.net For instance, studies have shown that the degradation temperatures for polymers containing adamantyl groups are significantly higher than that of PMMA. researchgate.net

The thermal degradation of poly(this compound) and related poly(alkyl methacrylates) primarily proceeds through radical chain reactions that lead to the cleavage of the polymer backbone, a process known as chain scission. The general mechanism can be understood by drawing parallels with the well-studied degradation of PMMA. researchgate.netpsu.edu

The process typically involves:

Initiation: Degradation begins at thermally weak points within the polymer structure. This can include head-to-head linkages formed during polymerization or the cleavage of bonds involving initiator fragments. This initial scission creates polymer radicals.

Depropagation (Unzipping): Once a radical is formed on the polymer backbone, it can rapidly "unzip," leading to the sequential release of monomer units. This is a form of β-scission. For poly(alkyl methacrylates), this process is highly efficient and is the main pathway for generating monomer during thermal degradation. researchgate.netpsu.edu

Termination: The radical chain reactions eventually terminate through processes like recombination or disproportionation of two radical chains.

The principal product from the pyrolysis of poly(alkyl methacrylates) between 200°C and 400°C is the corresponding monomer, indicating that depolymerization is the dominant degradation pathway. researchgate.net For polymers of MAdMA, this would result in the regeneration of the this compound monomer.

The temperature at which degradation occurs significantly influences the products and kinetics of the reaction. For PMMA, thermal degradation is often observed in multiple stages when analyzed via thermogravimetric analysis (TGA). An initial, lower-temperature degradation step (around 160-360°C) is often attributed to the scission of weak links, while a higher-temperature stage (360-440°C) corresponds to the random scission of the polymer backbone followed by depolymerization. psu.edu As the temperature increases, the yield of monomer can decrease, suggesting that other fragmentation reactions become more prevalent. researchgate.net

While specific data on the molecular weight effect for poly(this compound) is limited, general principles for polymers suggest that higher molecular weight can sometimes lead to reduced thermal stability. This is because a longer polymer chain has a higher statistical probability of containing a weak link, and the activation energy for degradation can decrease with increasing molecular weight.

The following table summarizes the thermal degradation products of various poly(alkyl methacrylates), highlighting the prevalence of monomer formation.

PolymerDegradation Temperature (°C)Major Product (mass %)Other Products
Poly(methyl methacrylate)250Methyl Methacrylate (99.8%)Carbon monoxide, carbon dioxide, methanol (B129727), etc.
Poly(methyl methacrylate)400Methyl Methacrylate (93.1%)
Poly(2-ethylhexyl methacrylate)2502-Ethylhexyl Methacrylate (99.6%)Carbon monoxide, carbon dioxide, 1-propanol, etc.
Poly(2-ethylhexyl methacrylate)4002-Ethylhexyl Methacrylate (92.0%)

Data adapted from thermal degradation studies of poly(alkyl methacrylates). researchgate.net

Photo-Degradation and Photolysis in Photoresist Applications

In photoresist applications, the degradation of polymers containing this compound is not a random process but a highly controlled chemical transformation. These polymers are key components of chemically amplified resists (CARs), which are used in deep ultraviolet (DUV) and extreme ultraviolet (EUV) lithography. researchgate.netntu.edu.tw The degradation mechanism in this context is a photochemically-induced deprotection reaction.

The 2-methyl-2-adamantyl group acts as an acid-labile "protecting group" on the methacrylate's carboxylic acid functionality. The resist formulation includes a photoacid generator (PAG). researchgate.netntu.edu.tw Upon exposure to high-energy photons, the PAG decomposes and releases a strong acid. During a subsequent heating step (post-exposure bake), this acid catalyzes the cleavage of the bulky adamantyl ester group, converting it into a carboxylic acid group. ntu.edu.twgoogle.com This reaction dramatically changes the polymer's solubility, allowing the exposed regions to be dissolved away by an aqueous alkaline developer, thus creating a positive-tone pattern. ntu.edu.tw

The degradation mechanism under electron beam (e-beam) exposure for chemically amplified resists is analogous to that of photolithography. The high-energy electrons, rather than photons, are responsible for activating the PAG to produce acid. hzdr.denih.gov The subsequent process of acid-catalyzed deprotection of the 2-methyl-2-adamantyl group during a post-exposure bake remains the same. ntu.edu.tw

This is distinct from the e-beam degradation of a non-chemically amplified polymer like PMMA. In PMMA, the electron beam directly interacts with the polymer backbone, causing chain scission and fragmentation without the need for a catalyst. nih.gov For MAdMA-based resists, the chemical amplification mechanism provides much higher sensitivity, meaning a lower dose of electrons is required to achieve the desired chemical change. allresist.com

The key steps in the degradation of a MAdMA-based chemically amplified resist are:

Exposure: High-energy electrons irradiate the resist, causing the PAG to decompose and generate H+ ions.

Post-Exposure Bake (PEB): The wafer is heated, providing the activation energy for the acid to diffuse and catalyze the cleavage of the adamantyl ester bond.

Deprotection: The 2-methyl-2-adamantyl group is eliminated, leaving a carboxylic acid group on the polymer backbone.

Development: The now-hydrophilic polymer in the exposed regions is dissolved by an alkaline developer.

The primary chemical change during the lithographic process is the conversion of the hydrophobic adamantyl methacrylate unit into a hydrophilic methacrylic acid unit. This is confirmed by FTIR spectroscopy, which can track the disappearance of the ester bond and the appearance of the characteristic broad absorption of the carboxylic acid's O-H group. ntu.edu.tw

A critical concern in EUV and e-beam lithography is the generation of volatile products, or "outgassing," which can contaminate the expensive optics of the lithography tool. researchgate.netresearchgate.net Studies on chemically amplified resists have shown that the main outgassed species are fragments from the cleaved protecting group and decomposition products of the PAG. researchgate.netresearchgate.net In the case of a poly(this compound)-based resist, the volatile products would include the eliminated 2-methyl-2-adamantene (or related C11 hydrocarbons) and byproducts from the PAG decomposition, such as benzene (B151609) if a triphenylsulfonium-based PAG is used. researchgate.netresearchgate.net This contrasts with the thermal degradation of the bulk polymer, where the primary volatile product is the intact monomer. psu.edu

Strategies for Enhancing Polymer Stability

Enhancing the stability of polymers derived from this compound is crucial for improving their performance, particularly their thermal stability and resistance to the harsh plasma etching processes that follow lithography.

Incorporation of Alicyclic Groups: The primary strategy for enhancing stability is the incorporation of the adamantyl group itself. Its rigid, bulky structure not only increases thermal stability but also provides excellent resistance to plasma etching, a key requirement for transferring the patterned image to the underlying substrate. ntu.edu.twnih.gov

Copolymerization: MAdMA is almost always used in copolymers rather than as a homopolymer. Copolymerizing it with other monomers allows for the fine-tuning of various properties. For example:

Hydroxy-containing monomers (e.g., 3-hydroxy-1-adamantyl methacrylate) can be included to improve adhesion to substrates and solubility in developers. google.com

Lactone-containing methacrylates can be added to further enhance hydrophilicity and adhesion.

Styrenic monomers (e.g., polyhydroxystyrene) can be copolymerized with adamantyl methacrylates to combine the high etch resistance of the adamantyl group with the favorable properties of the styrenic backbone. google.com

Use of Nanofillers: While less common for photoresists, the addition of nanofillers like montmorillonite (B579905) clay has been shown to increase the thermal stability of PMMA by acting as a barrier to the evolution of degradation products. psu.edu This strategy could potentially be applied to enhance the bulk thermal stability of adamantyl-containing polymers.

The table below summarizes key stability parameters for adamantyl-containing polymers compared to a standard PMMA resist.

Polymer SystemKey FeaturePrimary Stability EnhancementTypical Application
Poly(methyl methacrylate) (PMMA)Simple alkyl esterBaselineE-beam resist (low sensitivity)
Poly(MAdMA-co-γ-butyrolactone methacrylate)Adamantyl + Lactone groupsHigh etch resistance, good adhesion193 nm Photoresist
Poly(p-hydroxystyrene-co-MAdMA)Adamantyl + Phenolic groupsHigh etch resistance, aqueous base solubilityDUV/EUV Photoresist
Poly(MAdMA) with NanofillerAdamantyl + Dispersed nanoparticlesEnhanced bulk thermal stabilityHigh-performance plastics

Q & A

Q. Key Considerations :

  • Monomer reactivity ratios : MAMC’s steric bulk may reduce incorporation rates compared to less hindered monomers (e.g., tert-butyl acrylate).
  • Solvent selection : Tetrahydrofuran (THF) or cyclopentanone improves solubility of adamantane-containing polymers .

Advanced: How can researchers address contradictions in lithographic performance data for MAMC-based resists?

Answer:
Contradictions often arise from variations in:

  • Polymer composition : Adjusting MAMC content (10–30 wt%) balances etch resistance and sensitivity .
  • Exposure conditions : EUV vs. KrF lithography requires tailored photoacid generators (PAGs) and baking protocols .
  • Substituent effects : Comparing MAMC with analogs (e.g., 2-isopropyl-2-adamantyl methacrylate) isolates structural contributions .

Q. Methodological Approach :

Design of Experiments (DoE) : Systematically vary MAMC concentration, PAG type, and bake temperature.

Cross-sectional SEM : Quantifies line-edge roughness (LER) to resolve resolution discrepancies.

Advanced: What strategies mitigate thermal degradation during processing of MAMC-derived polymers?

Answer:

  • Stabilizer additives : Radical scavengers (e.g., BHT) inhibit thermal polymerization during spin-coating .
  • Controlled atmospheres : Processing under nitrogen reduces oxidative degradation at elevated temperatures.
  • DSC analysis : Identifies degradation onset temperatures (Td >250°C for MAMC polymers) to optimize bake steps .

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